![molecular formula C13H19Cl2NO B1424617 4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride CAS No. 1220027-41-7](/img/structure/B1424617.png)
4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride
Overview
Description
“4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride” is a chemical compound with the formula C13H19Cl2NO . It is a heterocyclic compound that belongs to the class of piperidines .
Molecular Structure Analysis
The molecular weight of “4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride” is 276.20 . The exact structure is not provided in the search results, but it can be inferred from its formula that it contains a piperidine ring substituted with a 2-chloro-4,6-dimethylphenoxy group .Physical And Chemical Properties Analysis
The compound is stored in a dry room at room temperature . Unfortunately, other physical and chemical properties such as boiling point, solubility, and stability are not provided in the search results .Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are pivotal in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound can serve as a precursor for synthesizing various bioactive piperidine derivatives. These derivatives can be designed to target specific receptors or enzymes within biological systems, potentially leading to the development of new drugs .
Development of Central Nervous System (CNS) Drugs
The structural motif of piperidine is common in drugs that affect the CNS. Research into 4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride could lead to the discovery of new therapeutic agents for treating CNS disorders such as depression, anxiety, and schizophrenia .
Anti-Inflammatory Applications
Piperidine derivatives have been studied for their anti-inflammatory properties. As an intermediate, 4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride could be utilized in the synthesis of compounds that modulate inflammatory pathways, offering potential treatments for conditions like arthritis and asthma .
Modulation of N-Methyl-D-Aspartate (NMDA) Receptors
Compounds containing piperidine structures have been associated with the modulation of NMDA receptors. This application is particularly relevant in the context of neurodegenerative diseases and neuropathic pain, where NMDA receptor antagonists can play a therapeutic role .
Catalysis in Organic Synthesis
Piperidine derivatives can act as catalysts or ligands in various organic reactions. The subject compound could be involved in developing new catalytic systems that enhance the efficiency and selectivity of chemical transformations, which is crucial in pharmaceutical manufacturing .
Research on Alcohol Dependence
There is potential for using piperidine derivatives in studying the mechanisms of alcohol dependence. By influencing polyamine modulation of receptors, derivatives of 4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride could contribute to understanding and treating alcoholism .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(2-chloro-4,6-dimethylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9-7-10(2)13(12(14)8-9)16-11-3-5-15-6-4-11;/h7-8,11,15H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMRCMLEQCSTJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OC2CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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